molecular formula C18H18N2O2 B11173557 N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide

Cat. No.: B11173557
M. Wt: 294.3 g/mol
InChI Key: YHDREMPHWUNFGF-UHFFFAOYSA-N
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Description

N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a structural motif found in various natural products and therapeutic agents

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-17-8-6-15(7-9-17)18(22)20-11-10-14-4-2-3-5-16(14)12-20/h2-9H,10-12H2,1H3,(H,19,21)

InChI Key

YHDREMPHWUNFGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,2,3,4-T

Biological Activity

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features an isoquinoline core, which is known for various pharmacological activities. The presence of the carbonyl group and the acetamide moiety enhances its interaction with biological targets.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoquinoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's.

Key Findings:

  • Inhibition of AChE: Compounds similar to this compound showed IC50 values as low as 0.28 µM for human AChE, indicating strong inhibitory activity .
  • Blood-Brain Barrier Penetration: The ability to cross the blood-brain barrier (BBB) is crucial for neurotherapeutics. Studies have shown that certain isoquinoline derivatives can penetrate the BBB effectively .

2. Antimicrobial Activity

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. This compound exhibits potential against various bacterial strains.

Antimicrobial Efficacy:

  • Minimum Inhibitory Concentration (MIC): Compounds in this class have demonstrated MIC values ranging from 1 × 10^-6 to 1 × 10^-5 mg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study 1: Neuroprotective Screening

A study evaluated a series of isoquinoline derivatives for their neuroprotective effects using in vitro models. This compound was among those tested, showing significant inhibition of AChE and low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of isoquinoline derivatives against clinical isolates. The compound exhibited notable activity with inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Summary of Biological Activities

Activity TypeMechanismIC50 / MIC Values
NeuroprotectionAChE InhibitionIC50 = 0.28 µM (hAChE)
AntimicrobialBacterial Growth InhibitionMIC = 1 × 10^-5 mg/mL (K. pneumoniae)

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